Carmoterol hydrochloride
Description
Overview of Ultra-Long-Acting β2-Adrenoceptor Agonists (Ultra-LABAs) in Respiratory Therapeutics
The development of long-acting β2-adrenoceptor agonists (LABAs) revolutionized the management of persistent asthma and COPD. Building on this, ultra-long-acting β2-adrenoceptor agonists (ultra-LABAs) emerged with the aim of providing 24-hour bronchodilation with a once-daily dosing regimen. researchgate.netnih.gov This extended duration of action is a significant advantage, potentially leading to improved patient adherence and more consistent control of respiratory symptoms. nih.gov Several ultra-LABAs, including indacaterol (B1671819), olodaterol, and vilanterol, have been successfully developed and are used in clinical practice. nih.gov
Rationale for Investigating Carmoterol (B116560) Hydrochloride in Preclinical and Clinical Settings
The investigation into carmoterol was driven by its promising pharmacological profile. In preclinical models, it demonstrated high potency and selectivity for the β2-adrenoceptor. nih.govnih.gov Studies on isolated guinea pig tracheal smooth muscle showed carmoterol to be more potent than both formoterol (B127741) and salmeterol (B1361061). nih.gov It also exhibited a rapid onset of action, similar to formoterol and salbutamol (B1663637), and a longer duration of muscle relaxation than both formoterol and salmeterol. nih.govnih.gov These characteristics suggested that carmoterol could offer effective and sustained bronchodilation.
Clinical trials were conducted to evaluate the efficacy of carmoterol in patients with asthma and COPD. For instance, a study in patients with persistent asthma found that once-daily carmoterol was as effective as twice-daily formoterol in improving lung function. nih.govnih.gov Another dose-finding study in COPD patients aimed to identify the optimal once-daily dose for further development. clinicaltrials.gov
Structure
2D Structure
Properties
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCWERNQGSKYAG-QVRIGTRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905488 | |
| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100429-08-1, 137888-11-0 | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TA 2005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 137888-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARMOTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Transformations of Carmoterol Hydrochloride
Advanced Synthetic Methodologies for Carmoterol (B116560) Hydrochloride Production
The production of carmoterol hydrochloride, particularly the enantiomerically pure (R,R)-isomer, involves sophisticated synthetic strategies to ensure high purity and yield, making it suitable for industrial-scale manufacturing. google.com
Processes for Optically Pure (R,R)-Carmoterol Synthesis
The synthesis of optically pure (R,R)-carmoterol has been a subject of extensive research, aiming to overcome the drawbacks of earlier methods that were often cumbersome and economically inefficient. google.com A key strategy involves the condensation of an optically pure intermediate, (R)-8-(benzyloxy)-5-oxiranylcarbostyril, with an optically pure amine. google.com
One improved process focuses on the reaction of a compound of formula (I) with a compound of formula (II) to yield a diastereomer of formula (III). google.com This is followed by deprotection to obtain the desired (R,R)-carmoterol. The use of protecting groups, such as silyl (B83357) or benzyl (B1604629) groups, is a critical aspect of this synthesis to prevent unwanted side reactions. google.com For instance, a trialkylsilyl group like t-butyldimethylsilyl can be employed. google.com
The separation of diastereomers is a crucial step. Earlier methods relied on column chromatography, which can be tedious. google.com More advanced techniques involve the crystallization of diastereomeric salts, which can also help in removing impurities. google.com For example, an acid addition salt of an intermediate can be converted to a different salt, such as the hydrochloride salt, to facilitate crystallization and purification. google.com
An alternative approach involves the asymmetric catalytic reduction of a bromoketone precursor, which introduces the desired chirality early in the synthetic sequence. allfordrugs.com This method, coupled with crystallization-induced enrichment of enantio- and diastereomeric purity, can lead to a highly efficient and chromatography-free process. allfordrugs.com
Table 1: Key Intermediates and Reagents in (R,R)-Carmoterol Synthesis
| Compound/Reagent | Role in Synthesis | Reference |
|---|---|---|
| (R)-8-(benzyloxy)-5-oxiranylcarbostyril | Chiral building block containing the carbostyril and oxirane moieties. | google.com |
| (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine | Chiral amine that introduces the second stereocenter. | google.com |
| Benzyltrimethylammonium dichloroiodate | Reagent used in older, more complex synthetic routes. | google.com |
| t-Butyldimethylsilyl group | A protecting group for hydroxyl functionalities. | google.com |
| Oxazaborolidine catalyst | Used in asymmetric catalytic reduction of ketones. | allfordrugs.com |
| Di-p-toluoyl-D-tartaric acid (D-DTTA) | A resolving agent for the separation of enantiomers. | ic.ac.uk |
Precipitation Techniques for Hydrochloride Salt Formation
Once the (R,R)-carmoterol base is synthesized, it is converted to its hydrochloride salt to enhance its stability and facilitate its formulation. google.com This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent. google.com
Crystallization is a key technique for isolating the hydrochloride salt in a pure form. google.com The choice of solvent is critical for obtaining well-defined crystals and for removing process-related impurities. A common method involves dissolving the carmoterol base in a solvent and then adding hydrochloric acid, followed by cooling or the addition of an anti-solvent to induce precipitation. googleapis.com For instance, a process might involve dissolving the compound in methanol (B129727) and then adding methyl tert-butyl ether (MTBE) to cause precipitation. googleapis.com
Spray drying is another technique that can be used to produce solid particles of this compound. allfordrugs.com This method involves creating an aerosol from a solution of the drug and then rapidly drying the droplets. allfordrugs.com However, this can sometimes lead to amorphous material, which may require a subsequent step, such as treatment with ultrasound in a non-solvent, to induce crystallization and improve the physical properties of the final product. allfordrugs.com
Key Chemical Reactions and Derivatization Strategies
The carmoterol molecule possesses several reactive sites, including hydroxyl groups, an amine, and aromatic rings, which can undergo various chemical transformations.
Oxidation and Reduction Pathways Relevant to Carmoterol Core Structure
The oxidation and reduction of organic compounds involve changes in the number of bonds to oxygen or hydrogen. libretexts.org For carmoterol, the secondary alcohol and the amine group are susceptible to oxidation. Oxidation can lead to the formation of quinolinone derivatives. Common oxidizing agents used in organic synthesis include potassium permanganate (B83412) and chromium trioxide. libretexts.org
Conversely, reduction reactions can also be performed on the carmoterol structure. While carmoterol itself is a product of a reduction step (the conversion of a ketone to a secondary alcohol), further reduction is less common. Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are typically used for such transformations. libretexts.org
Electrophilic Substitution Reactions on Aromatic Moieties
The carmoterol molecule contains two aromatic rings: a quinolinone ring system and a p-methoxyphenyl group. nih.gov Both rings can potentially undergo electrophilic aromatic substitution, a fundamental reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgchemistrysteps.com
The hydroxyl and amine groups on the quinolinone ring, and the methoxy (B1213986) group on the phenyl ring, are activating groups that direct incoming electrophiles to the ortho and para positions. lkouniv.ac.in However, the reactivity of these rings is also influenced by other parts of the molecule. The electrophilic substitution mechanism involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. chemistrysteps.comlibretexts.org
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. libretexts.org For these reactions to occur on the less reactive aromatic rings of carmoterol, a catalyst, such as a Lewis acid for halogenation, is often required to generate a sufficiently strong electrophile. libretexts.org
Cyclization Reactions for Oxiranyl Structure Elucidation
The oxirane (epoxide) ring is a key structural feature of a crucial intermediate in carmoterol synthesis. google.com The elucidation and formation of this three-membered ring are critical. Cyclization reactions are fundamental to the formation of the oxirane ring.
One common method for forming an epoxide is the reaction of an alkene with a peroxy acid. However, in the context of carmoterol synthesis, the oxirane is often introduced via a different pathway, for example, from a halohydrin precursor. The intramolecular cyclization of a halohydrin, promoted by a base, is a classic method for epoxide synthesis.
The stereochemistry of the oxirane ring is crucial for the final stereochemistry of carmoterol. Asymmetric epoxidation reactions, using chiral catalysts, can be employed to create the desired enantiomer of the oxiranyl intermediate. The stereoselective synthesis of such cyclic structures is a significant area of research in organic chemistry. chemrxiv.orgmdpi.com
Hydroxylation Modifications and Pharmacological Profile Enhancement
Hydroxylation, the introduction of a hydroxyl (-OH) group, is a critical chemical modification in medicinal chemistry that can significantly influence a drug's pharmacological profile. For beta-2 adrenergic agonists, the presence and position of hydroxyl groups on the molecule are paramount for receptor interaction, potency, and selectivity.
In the broader context of beta-2 adrenergic agonists, strategic hydroxylation has been a key strategy for enhancing their pharmacological profiles. For instance, in the development of salbutamol (B1663637), a short-acting beta-2 agonist, the modification of the m-hydroxymethyl group led to derivatives with considerably more selectivity for tracheobronchial versus cardiac muscle. nih.gov Specifically, analogs bearing 1-hydroxyethyl, 1,2-dihydroxyethyl, and other hydroxylated substituents were synthesized and evaluated, demonstrating that such modifications can fine-tune the therapeutic index of these compounds. nih.gov
While detailed public-domain research on specific hydroxylation modifications of carmoterol is limited, the general principles of medicinal chemistry suggest that altering the hydroxylation pattern of carmoterol could similarly lead to an enhanced pharmacological profile. Such modifications could potentially influence the compound's binding affinity to the beta-2 adrenergic receptor, its duration of action, and its selectivity over beta-1 adrenergic receptors, thereby potentially reducing off-target cardiovascular effects. The synthesis of such hydroxylated analogs would likely involve multi-step synthetic routes, possibly employing biocatalysts like oxygenases for regio- and stereoselective hydroxylation, a technique increasingly used in drug discovery. semanticscholar.org
Analytical Characterization Methodologies in this compound Research
The rigorous analytical characterization of this compound is essential to ensure its quality, purity, and to understand its behavior in biological systems. High-performance liquid chromatography and mass spectrometry are indispensable tools in this regard.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity Assessment
Carmoterol possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). Since different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates, ensuring the chiral purity of the desired enantiomer is a critical quality control parameter. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers.
For the chiral purity assessment of this compound, a chiral HPLC method would be employed. This typically involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Common CSPs include those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. The mobile phase, a mixture of solvents, is optimized to achieve the best separation. While specific, publicly available validated methods for carmoterol are scarce, industrial quality control protocols specify acceptance criteria for enantiomeric excess, with one source indicating a requirement of ≥99.5% for the desired (R,R)-enantiomer.
The general approach for developing a chiral HPLC method involves screening different chiral columns and mobile phase compositions to achieve adequate resolution between the enantiomers. nih.govnih.gov Reversed-phase conditions are often explored, using buffered aqueous-organic mobile phases. nih.govnih.gov The detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. semanticscholar.org
Table 1: General Parameters for Chiral HPLC Method Development
| Parameter | Description | Typical Conditions/Options |
|---|---|---|
| Stationary Phase | The chiral column that enables separation of enantiomers. | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), protein-based, or cyclodextrin-based columns. |
| Mobile Phase | The solvent system that carries the sample through the column. | Normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with buffer). |
| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 1.5 mL/min. |
| Detection | The method used to detect the separated enantiomers as they elute from the column. | UV-Vis spectroscopy at a specific wavelength. |
| Temperature | The temperature of the column during separation. | Often controlled to ensure reproducibility. |
Applications of Deuterated Analogs (e.g., Carmoterol-d3 Hydrochloride) in Metabolic and Pharmacokinetic Studies (e.g., LC-MS)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to its development. Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique widely used for pharmacokinetic studies. To improve the accuracy and precision of these studies, deuterated internal standards are often employed.
Carmoterol-d3 hydrochloride is a deuterated analog of this compound, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a molecule with a slightly higher mass but nearly identical chemical and physical properties to the non-deuterated parent compound. In LC-MS analysis, Carmoterol-d3 hydrochloride is added to biological samples (such as plasma or urine) as an internal standard.
During sample preparation and analysis, any loss of the analyte (carmoterol) will be mirrored by a proportional loss of the internal standard (Carmoterol-d3). By comparing the mass spectrometer's response of the analyte to that of the known concentration of the internal standard, a more accurate quantification of the drug in the biological matrix can be achieved. This is because the internal standard compensates for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. The use of deuterated analogs like Carmoterol-d3 hydrochloride is therefore a cornerstone of modern bioanalytical methods for robust pharmacokinetic and metabolic profiling. ajmb.orgnih.gov
Table 2: Role of Carmoterol-d3 Hydrochloride in LC-MS Studies
| Application | Function of Carmoterol-d3 Hydrochloride | Analytical Technique | Benefit |
|---|---|---|---|
| Pharmacokinetic Studies | Internal Standard | LC-MS/MS | Improves accuracy and precision of quantification by correcting for matrix effects and variability. |
| Metabolic Studies | Reference Standard | LC-MS/MS | Aids in the identification and quantification of carmoterol and its metabolites in biological samples. |
| Bioequivalence Studies | Internal Standard | LC-MS/MS | Ensures reliable comparison of different formulations of carmoterol. |
Advanced Pharmacological Characterization of Carmoterol Hydrochloride
Molecular and Cellular Mechanisms of Action
Carmoterol (B116560) hydrochloride is a potent and selective long-acting β2-adrenoceptor agonist. medchemexpress.com Its therapeutic effects, primarily bronchodilation, are mediated through a well-defined molecular and cellular pathway that begins with its interaction with β2-adrenergic receptors and culminates in the relaxation of airway smooth muscle.
Interaction Dynamics with β2-Adrenergic Receptors
As a β2-adrenergic receptor agonist, carmoterol binds to these receptors located on the surface of airway smooth muscle cells. smolecule.comevitachem.com This binding is characterized by high affinity and specificity. dovepress.com The molecular structure of carmoterol, which includes a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on the carbostyril aromatic ring, is crucial for its high affinity and prolonged binding to the β2-adrenoceptor. nih.gov This firm binding is a key factor in its long duration of action. nih.gov Specifically, the high-affinity binding of carmoterol appears to be significantly influenced by the Tyr308 residue within the transmembrane 7 region of the β2-adrenergic receptor. dovepress.com
Adenylate Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Cascades
The binding of carmoterol to the β2-adrenergic receptor initiates a cascade of intracellular events. This activation of the receptor stimulates the associated Gs protein, which in turn activates the enzyme adenylate cyclase. Adenylate cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). europeanreview.org This leads to a significant increase in intracellular cAMP levels. smolecule.com This elevated cAMP acts as a crucial second messenger, propagating the signal from the cell surface to the interior of the cell. The increase in intracellular cAMP levels subsequently activates protein kinase A (PKA), a cAMP-dependent enzyme.
Downstream Cellular Responses: Airway Smooth Muscle Relaxation
The activation of PKA by cAMP triggers a series of downstream cellular responses that ultimately lead to the relaxation of airway smooth muscle. dovepress.com This relaxation of the bronchial smooth muscle widens the airways, resulting in improved airflow and bronchodilation. smolecule.com This is the primary mechanism through which carmoterol exerts its therapeutic effect in respiratory conditions. In various models of smooth muscle constriction, carmoterol has demonstrated robust bronchodilation and smooth muscle relaxation with a prolonged duration of action. dovepress.com
Receptor Binding Affinity and Selectivity Profiles
Carmoterol is distinguished by its high potency and selectivity for the β2-adrenoceptor. medchemexpress.com
The potency of carmoterol at the β2-adrenoceptor has been quantified using pEC50 values, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. Carmoterol hydrochloride has a reported pEC50 of 10.19, highlighting its high potency. medchemexpress.com In the BEAS-2B endogenous cell line, carmoterol exhibited a β2 pEC50 of 9.3 ± 0.3.
Table 1: Comparative Potency of Carmoterol and Other β2-Agonists in Guinea Pig Tracheal Smooth Muscle
| Compound | EC50 (nM) |
| Carmoterol | 0.1 |
| Formoterol (B127741) | 0.6 |
| Salmeterol (B1361061) | 3.2 |
Table 2: Intrinsic Activity and Binding Affinity of Carmoterol at β2-Adrenoceptors in BEAS-2B Cells
| Parameter | Value |
| β2 pEC50 | 9.3 ± 0.3 |
| Intrinsic Activity | 87 ± 9% |
Carmoterol demonstrates a significantly higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. medchemexpress.comnih.gov It has been reported to have a 53-fold higher affinity for β2-adrenoceptors than for β1-adrenoceptors. medchemexpress.comnih.gov This selectivity is critical for minimizing potential cardiac side effects that can be associated with the stimulation of β1-adrenoceptors. The methoxyphenyl group in carmoterol's structure has been identified as a key contributor to its β2-adrenoceptor selectivity. nih.gov
Role of Specific Structural Elements (e.g., Methoxyphenyl Group) in β2-Adrenoceptor Selectivity
The chemical structure of this compound is integral to its pharmacological activity, particularly its high selectivity for the β2-adrenoceptor. Carmoterol is a non-catechol β2-adrenoceptor agonist, distinguished by a carbostyril skeleton. nih.gov Key structural features that contribute to its high affinity and selectivity include an 8-hydroxyl group on the carbostyril aromatic ring and, notably, a p-methoxyphenyl group on the amine side chain. nih.gov
Research, including studies utilizing chimeric β2-adrenoceptors, has underscored the critical role of the methoxyphenyl group in determining the molecule's β2-adrenoceptor selectivity. nih.gov This specific structural element, in conjunction with the 8-hydroxycarbostyril nucleus and precise substitutions on the tertiary alpha carbon of the side chain, is crucial for both high-affinity binding and the slow dissociation of carmoterol from the β2-adrenoceptor. nih.gov
Differential Selectivity for Bronchial Muscle versus Myocardial Tissue
A significant aspect of carmoterol's pharmacological profile is its pronounced selectivity for bronchial smooth muscle over myocardial tissue. This differential selectivity is a key factor in minimizing potential cardiac side effects. Studies have demonstrated that carmoterol is over 100 times more selective for bronchial muscle than for myocardial tissue. wikipedia.orgmedkoo.commedscape.com This high degree of selectivity for the β2-adrenoceptors present in the airways, compared to the β1-adrenoceptors predominant in the heart, indicates a favorable therapeutic profile. nih.gov This selectivity is significantly greater than that of some other β-agonists, highlighting carmoterol's targeted action on the airways. researchgate.net
Intrinsic Activity and Receptor Occupancy Dynamics
Carmoterol is classified as a full β2-adrenoceptor agonist. medscape.com Upon binding to the β2-adrenoceptor, carmoterol induces specific conformational changes that lead to receptor activation. nih.gov This includes a contraction of the catecholamine-binding pocket. nih.gov
Studies comparing the intrinsic activity of various β2-agonists have shown that carmoterol exhibits an intrinsic activity similar to that of formoterol. nih.gov This is reflected in a comparable rate of cyclic adenosine monophosphate (cAMP) accumulation in primary human bronchial smooth muscle cells. nih.gov The prolonged duration of action of carmoterol is attributed to its firm binding to the β2-adrenoceptor, leading to sustained receptor activation and continuous relaxation of airway smooth muscle. nih.govtandfonline.com The persistence of carmoterol's action at human recombinant β2-adrenoceptors has been found to be similar to that of salmeterol and longer than that of both indacaterol (B1671819) and formoterol. nih.gov
Preclinical Pharmacodynamics and Efficacy Studies
In Vitro and Ex Vivo Bronchodilatory Efficacy in Airway Smooth Muscle Preparations (e.g., Guinea Pig Trachea)
In vitro and ex vivo studies using isolated guinea pig tracheal smooth muscle preparations have consistently demonstrated the potent bronchodilatory effects of carmoterol. nih.gov These studies are crucial for determining the efficacy of bronchodilator drugs. nih.gov Carmoterol has been shown to be more potent than other long-acting β2-agonists (LABAs) like formoterol and salmeterol in relaxing guinea pig trachea pre-contracted with methacholine. nih.gov
Radioligand binding studies using isolated guinea pig tissues have confirmed carmoterol's high affinity and selectivity for the β2-adrenoceptor. nih.gov In models of smooth muscle constriction, carmoterol produces robust and prolonged bronchodilation and smooth muscle relaxation. tandfonline.comresearchgate.netresearchgate.net
Table 1: In Vitro Potency of Carmoterol and Other LABAs in Guinea Pig Trachea
| Compound | EC50 (nM) |
|---|---|
| Carmoterol | 0.1 |
| Formoterol | 0.6 |
| Salmeterol | 3.2 |
EC50 represents the concentration of the agonist that produces 50% of the maximal response.
Comparative Analysis of Onset and Duration of Action against Established LABAs (e.g., Salbutamol (B1663637), Formoterol, Salmeterol)
Comparative studies have provided insights into the onset and duration of action of carmoterol relative to other established β2-agonists. The onset of action of carmoterol is similar to that of salbutamol and formoterol, and notably faster than that of salmeterol. nih.govncats.io
Regarding the duration of action, carmoterol exhibits a prolonged effect. The duration of tracheal smooth muscle relaxation is longer for carmoterol compared to both formoterol and salmeterol. nih.govncats.io In studies with human recombinant β2 receptors, the duration of carmoterol's action was comparable to salmeterol but exceeded that of indacaterol and formoterol, with bronchodilation maintained for over 24 hours. nih.gov Preliminary studies in humans also indicated that the effect of an inhaled 3 μg dose of carmoterol exceeded 24 hours. wikipedia.orgmedkoo.com
Table 2: Onset and Duration of Action of Carmoterol Compared to Other β-Agonists
| Compound | Onset of Action | Duration of Action |
|---|---|---|
| Carmoterol | Rapid (similar to Salbutamol/Formoterol) | Prolonged (>24 hours) |
| Salbutamol | Rapid | Short (4-6 hours) |
| Formoterol | Rapid | Long (approx. 12 hours) pcrs-uk.org |
| Salmeterol | Slower nih.gov | Long (approx. 12 hours) pcrs-uk.org |
| Indacaterol | Rapid | Ultra-long (24 hours) pcrs-uk.org |
Assessment of Smooth Muscle Relaxation in Various Constriction Models
The efficacy of carmoterol in inducing smooth muscle relaxation has been evaluated in various experimental models using different constricting agents. In several models of smooth muscle constriction, carmoterol has demonstrated robust and prolonged bronchodilation and smooth muscle relaxation. tandfonline.comresearchgate.netresearchgate.net
In studies on anesthetized guinea pigs, carmoterol was highly potent against bronchoconstriction induced by histamine (B1213489) and ovalbumin, showing effectiveness at very low doses. nih.gov Furthermore, a positive interaction has been observed between carmoterol and the muscarinic antagonist tiotropium (B1237716) bromide in controlling airway changes induced by various challenges in guinea pigs, including acetylcholine (B1216132), histamine, and ovalbumin. nih.gov This suggests a synergistic effect, where the bronchodilating activity of carmoterol is significantly augmented in the presence of tiotropium. nih.gov Additionally, a positive interaction between carmoterol and budesonide (B1683875) has been documented in controlling bronchoconstriction induced by acetaldehyde (B116499) in guinea pigs, with the combination being more effective than a formoterol/budesonide combination. nih.gov
Radioligand Binding Experiments for Receptor Affinity and Specificity
Radioligand binding experiments have been instrumental in characterizing the interaction of this compound with its primary target, the β2-adrenergic receptor. These studies have consistently demonstrated that carmoterol possesses a very high affinity and specificity for this receptor. researchgate.netresearchgate.net
In competitive binding assays using membrane fragments from human lung parenchyma, carmoterol has been shown to effectively compete with radiolabeled ligands, such as [3H]vilanterol, for binding to the β2-adrenoceptor. scirp.org This high-affinity binding is a key determinant of its potency as a bronchodilator. researchgate.net
A notable characteristic of carmoterol is its high degree of receptor selectivity. It exhibits a significantly greater affinity for the β2-adrenoceptor compared to the β1-adrenoceptor, which is predominantly found in cardiac tissue. Reports indicate that carmoterol has a 53-fold higher affinity for β2-adrenoceptors over β1-adrenoceptors. This selectivity profile is more pronounced than that of other long-acting β2-agonists like formoterol. Furthermore, studies have suggested that carmoterol is over 100 times more selective for bronchial muscle tissue than for myocardial tissue, which is a favorable attribute for minimizing potential cardiac side effects. wikipedia.org
The molecular structure of carmoterol, specifically the presence of a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on the carbostyril aromatic ring, is thought to contribute to its high-affinity and prolonged binding to the β2-adrenoceptor. This sustained interaction at the receptor level is believed to be a primary factor in its long duration of action.
Table 1: Receptor Binding Profile of Carmoterol
| Parameter | Finding | Source |
| Primary Target | β2-adrenergic receptor | researchgate.net |
| Affinity | Very high | researchgate.netresearchgate.net |
| Selectivity | 53-fold higher for β2 vs. β1-adrenoceptors | |
| Tissue Selectivity | Over 100 times more selective for bronchial vs. myocardial tissue | wikipedia.org |
Exploration of Potential Anti-inflammatory Properties
While the primary therapeutic action of carmoterol is bronchodilation mediated by β2-adrenoceptor agonism, there is some indication that it may also possess anti-inflammatory properties. smolecule.comresearchgate.net This is an area of ongoing investigation, as combining bronchodilator and anti-inflammatory effects in a single molecule could offer significant advantages in the management of chronic respiratory diseases like asthma and COPD, which are characterized by both bronchoconstriction and airway inflammation.
The potential for anti-inflammatory activity is often explored in combination with inhaled corticosteroids (ICS), such as budesonide. Research in animal models has suggested that the combination of carmoterol and budesonide may be more effective in controlling bronchoconstriction than a formoterol/budesonide combination. ersnet.org While this enhanced effect is primarily attributed to the potent and long-lasting bronchodilator properties of carmoterol, synergistic interactions that could involve anti-inflammatory mechanisms are also considered. For instance, some β2-agonists have been shown to enhance the anti-inflammatory effects of corticosteroids by facilitating the translocation of glucocorticoid receptors.
However, it is important to note that the anti-inflammatory effects of carmoterol are generally considered to be less pronounced than its bronchodilatory effects and are not as well-documented. smolecule.com Further research is required to fully elucidate the extent and clinical relevance of any intrinsic anti-inflammatory activity of carmoterol.
Pharmacokinetic Profile in Preclinical Models
Dose Proportionality and Accumulation Kinetics
Preclinical and clinical studies have consistently demonstrated that this compound exhibits a predictable pharmacokinetic profile. nih.gov Investigations into its dose proportionality have shown that the pharmacokinetics of carmoterol are proportional to the administered dose. ersnet.orgnih.gov This means that as the dose of carmoterol is increased, the resulting systemic exposure, as measured by parameters like the area under the concentration-time curve (AUC), increases in a proportional manner. This linear relationship simplifies the prediction of drug levels at different dose strengths.
Furthermore, studies examining the accumulation kinetics of carmoterol have revealed that there is negligible or minimal non-linear accumulation of the drug following repeated dosing. smolecule.comersnet.orgnih.gov This indicates that the drug does not accumulate in the body to a greater extent than would be predicted from its single-dose pharmacokinetics. This lack of significant accumulation is an important characteristic, suggesting a predictable systemic exposure with repeated administration. This predictable pharmacokinetic behavior has been observed in both healthy volunteers and in patients with asthma. ersnet.orgnih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
The ADME profile of this compound has been characterized in preclinical studies. Following inhalation, a significant portion of the administered dose can be deposited in the lungs. Studies utilizing Modulite™ technology, a hydrofluoroalkane (HFA) propellant system, have shown that lung deposition of carmoterol can be as high as 41% of the nominal dose. nih.govnih.gov This efficient delivery to the target organ is facilitated by the small particle size of the aerosol. nih.gov
Once deposited in the lungs, carmoterol is absorbed into the systemic circulation. nih.gov Information regarding the specific metabolic pathways and excretion routes of carmoterol from preclinical models is not extensively detailed in the provided search results. However, like other β2-agonists, it is expected to undergo metabolism and subsequent elimination from the body.
Structure Activity Relationship Sar and Computational Studies of Carmoterol Hydrochloride
Structural Elements Contributing to β2-Adrenoceptor Affinity and Selectivity
The potency and selectivity of carmoterol (B116560) hydrochloride as a β2-adrenoceptor agonist are not coincidental but are the result of specific structural features designed to optimize its interaction with the receptor.
Significance of the Quinolinone Backbone and Methoxyphenyl Side Chain
The chemical architecture of carmoterol is distinguished by a quinolinone (carbostyril) backbone and a p-methoxyphenyl group on the amine side chain. researchgate.net This non-catechol structure is a key element contributing to its pharmacological profile. The quinolinone moiety serves as a crucial scaffold, positioning the other functional groups for optimal interaction with the β2-adrenoceptor.
In chimeric β2-adrenoceptor studies, the methoxyphenyl group has been identified as a critical determinant of the molecule's β2-adrenoceptor selectivity. nih.gov This side chain, along with the 8-hydroxyl group on the carbostyril ring, was a deliberate design choice based on elements from formoterol (B127741) and procaterol (B1663013). researchgate.net This strategic combination results in a high affinity for the β2-adrenoceptor. nih.govmedchemexpress.com In fact, carmoterol exhibits a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. nih.govmedchemexpress.com
Comparative Potency of Carmoterol Isomers, with Emphasis on the (R,R)-Isomer
Carmoterol has two chiral centers, which means it can exist as four different stereoisomers: (R,R), (S,S), (R,S), and (S,R). google.com Research has demonstrated that the (R,R)-isomer of carmoterol is the most potent of the four. google.com This highlights the critical importance of stereochemistry in the interaction between the drug and its receptor.
The concept of stereoselectivity is well-established for β2-agonists. For example, in the case of formoterol, the (R,R)-isomer has a significantly higher affinity (1000-fold greater) for the human β2-adrenoceptor than the (S,S)-isomer. nih.gov In vivo studies with formoterol isomers in sensitized guinea pigs showed that the (R,R)-isomer was more potent in inhibiting bronchoconstriction than the racemic mixture, while the (S,S)-isomer was ineffective. nih.gov These findings underscore the general principle that a specific stereoisomer is often responsible for the desired therapeutic effect, while other isomers may be less active or even contribute to unwanted effects. nih.govgoogle.com
Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Analysis
Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are indispensable tools in modern drug discovery. They provide a theoretical framework to understand and predict the interactions between a ligand, like carmoterol, and its receptor at a molecular level.
Computational Modeling of Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. openaccessjournals.com This simulation helps in understanding the binding mode and affinity between the two molecules. nih.gov For β-adrenergic receptors, molecular docking has been instrumental in analyzing ligand recognition and has contributed to significant breakthroughs in drug design. researchgate.net
The process involves preparing the ligand and the macromolecule (receptor) and then using search algorithms and scoring functions to generate and evaluate different binding poses. nih.govunirioja.es Upon binding, a full agonist like carmoterol can induce conformational changes in the receptor. For instance, carmoterol binding to the β1-adrenergic receptor causes a 1 Å contraction of the catecholamine-binding pocket compared to its antagonist-bound state. This contraction is a crucial initial step in receptor activation. Furthermore, carmoterol binding triggers specific rotamer conformational changes in conserved serine residues within transmembrane helix 5.
Prediction of Binding Modes and Pharmacological Activity
QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govljmu.ac.uk This allows for the prediction of the activity of new, unsynthesized compounds. 3D-QSAR methods, which consider the three-dimensional properties of molecules, are particularly powerful. nih.gov
By combining molecular docking with QSAR, researchers can develop robust models to predict the binding modes and affinities of new drug candidates. nih.gov These computational approaches can guide the design of molecules with improved binding affinities and desired pharmacological profiles. For β-adrenergic receptors, these methods have been used to evaluate virtual screenings of potential new drugs and to optimize the structure of known binders to enhance their affinity. researchgate.net
Strategies for Rational Drug Design and Derivative Development
The development of carmoterol and its derivatives is rooted in the principles of rational drug design, which leverage an understanding of SAR and computational modeling to create molecules with optimized pharmacological properties. researchgate.netdrugtargetreview.com The very design of carmoterol exemplifies this approach, as it was constructed by combining key structural elements from existing bronchodilators, formoterol and procaterol, to achieve a unique profile of high potency, selectivity, and long duration of action. nih.govnih.gov
A primary strategy in the development of carmoterol derivatives involves the modification of its core quinolinone structure. morressier.com This has led to the synthesis of other highly active biological compounds, demonstrating that the carbostyril moiety is a versatile scaffold for creating new β2-agonists. morressier.comnih.gov For instance, the synthesis and evaluation of procaterol derivatives with substituents at the 7-position of the carbostyril ring showed that such modifications significantly impact biological activity. nih.gov Another example of derivative development is the creation of 8-O-benzyl carmoterol, which represents a significant structural alteration from the parent compound. vulcanchem.com
Quantitative structure-activity relationship (QSAR) models and other computational tools are instrumental in guiding the rational design of new derivatives. researchgate.netopenmedicinalchemistryjournal.com QSAR studies on related dual D2-receptor/β2-adrenoceptor agonists have revealed that lipophilicity and the ionization state of the secondary amine are critical determinants of the duration of action. researchgate.net Specifically, these models suggest that designing compounds with a lipophilicity value of logD(7.4) > 2 and a secondary amine pKa > 8.0 can yield derivatives with ultra-long-acting profiles. researchgate.net This data-driven approach allows for the targeted synthesis of molecules with a desired therapeutic profile, minimizing the trial-and-error aspect of drug discovery. drugtargetreview.com
| Physicochemical Parameter | Target Value for Ultra-Long Duration | Rationale |
|---|---|---|
| Lipophilicity (logD7.4) | > 2.0 | Controls membrane affinity and retention, contributing to a longer duration of action. |
| Basicity (Secondary Amine pKa) | > 8.0 | Influences ionization state and interactions within the membrane and receptor microenvironment. |
Future strategies in derivative development may focus on creating molecules with dual pharmacology, such as combining β2-agonist activity with muscarinic antagonist properties in a single molecule, which is a promising area of research for respiratory diseases. nih.gov The application of advanced computational methods, including de novo design and molecular dynamics simulations, will continue to refine the process of creating novel ligands based on the carmoterol scaffold, aiming for enhanced efficacy and specific signaling pathway activation. nih.govopenmedicinalchemistryjournal.com
Clinical Research and Development of Carmoterol Hydrochloride
Clinical Trial Phases and Outcomes
Carmoterol (B116560) hydrochloride, an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA), progressed through several clinical trial phases as a monotherapy for obstructive airway diseases. wikipedia.org The compound successfully completed Phase II clinical trials for Chronic Obstructive Pulmonary Disease (COPD). drugbank.com However, despite early promising results, carmoterol was withdrawn from further development as a single agent before 2010. wikipedia.org The decision was based on evidence suggesting that the compound did not possess a sufficiently competitive profile compared to other available and emerging therapies. wikipedia.org
Following the discontinuation of its development as a single agent, the focus of research involving carmoterol shifted towards its potential use in combination therapies. Preclinical studies indicated a positive interaction when combined with other classes of respiratory medications. For instance, a study in guinea pigs documented a favorable interaction between carmoterol and the inhaled corticosteroid (ICS) budesonide (B1683875). nih.gov Another study highlighted a synergistic effect between carmoterol and the long-acting muscarinic antagonist (LAMA) tiotropium (B1237716) bromide in controlling airway changes. nih.gov This potential for enhanced efficacy through combination therapy represented a new direction for the compound's development, targeting both asthma and COPD. nih.govdrugbank.com The rationale for this shift is rooted in the complementary mechanisms of action, where combining a LABA with an ICS or a LAMA can address both bronchoconstriction and airway inflammation more effectively. nih.govasthmaandlung.org.uk
Several clinical trials were completed to evaluate carmoterol before its development was halted. These studies were crucial in determining the compound's characteristics. Key trials included studies on its efficacy, dose-response, and safety profile.
| ClinicalTrials.gov Identifier | Title | Purpose | Phase | Status |
| NCT00782535 | Safety and Efficacy Study of Treatment With Single Doses of CHF 4226 pMDI in Patients With Chronic Obstructive Pulmonary Disease (COPD) | To assess the safety and efficacy of single doses of carmoterol in patients with COPD. | Phase 2 | Completed drugbank.com |
| NCT00777595 | Evaluation of Possible Effects on the QTc Interval of CHF 4226 pMDI in Healthy Volunteers | To evaluate the potential effects of carmoterol on the QTc interval in healthy participants. | Phase 1 | Completed drugbank.com |
Efficacy in Obstructive Airway Diseases
The efficacy of carmoterol in improving lung function in asthma patients was assessed in randomized controlled trials, with a primary focus on the change in Forced Expiratory Volume in one second (FEV1).
A significant randomized, double-blind, parallel-group study involving 124 patients with persistent asthma compared the effects of 2 mcg of carmoterol administered once daily against 12 mcg of formoterol (B127741) administered twice daily and a placebo over an 8-day period. nih.govbioworld.com The results demonstrated that once-daily carmoterol was as effective as twice-daily formoterol in improving trough FEV1 after seven days of dosing. bioworld.com Both active treatments showed clinically and statistically significant improvements in trough FEV1 on the morning of day 8 compared to the placebo group. nih.gov Furthermore, the peak FEV1 values were similar between the carmoterol and formoterol groups on the first, second, and eighth days of treatment. bioworld.com
Another key study was a single-dose, randomized, double-blind, placebo-controlled, crossover trial designed to find the optimal dose in 119 asthma patients. bioworld.com This trial investigated doses of 0.5, 1, 1.5, 2, and 3 mcg. The findings indicated that the higher doses of carmoterol resulted in clinically meaningful and statistically significant improvements in lung function. bioworld.com
Asthma Management
Comparative Efficacy with Established LABAs (e.g., Formoterol, Salmeterol)
Clinical research has positioned carmoterol hydrochloride as a potent long-acting β2-agonist (LABA) with a therapeutic profile comparable to established therapies such as formoterol. A randomized, double-blind, parallel-group trial involving 124 patients with persistent asthma demonstrated that carmoterol administered at a 2 µg dose once daily was as effective as formoterol given at a 12 µg dose twice daily. nih.gov The eight-day study revealed that both carmoterol and formoterol led to significant improvements in lung function when compared to a placebo. nih.gov Specifically, the trough forced expiratory volume in 1 second (FEV1) values on the morning of the eighth day were clinically and significantly greater in both active treatment groups, with the effect of carmoterol on trough FEV1 being comparable to that of formoterol. nih.gov
While direct comparative studies between carmoterol and salmeterol (B1361061) are less detailed in the provided research, the established characteristics of formoterol and salmeterol provide context. Formoterol is recognized for its rapid onset of action, which is comparable to short-acting β2-agonists like salbutamol (B1663637), whereas salmeterol has a slower onset. scispace.com In vitro studies have also suggested that salmeterol acts as a partial agonist on the beta2-receptor in comparison to formoterol. nih.govresearchgate.net Given carmoterol's comparable efficacy to formoterol, it is positioned as a potent once-daily LABA option. nih.gov
Table 1: Comparative Efficacy of Carmoterol and Formoterol in Persistent Asthma
| Feature | Carmoterol | Formoterol | Placebo |
|---|---|---|---|
| Dosage | 2 µg once daily | 12 µg twice daily | N/A |
| Treatment Duration | 8 days | 8 days | 8 days |
| Effect on Trough FEV1 | Significant improvement | Significant improvement | No significant change |
| Comparative Outcome | Comparable to Formoterol | Comparable to Carmoterol | Baseline |
Impact on Asthma Exacerbation Frequency
Long-acting β2-agonists, when used in combination with inhaled corticosteroids (ICS), are a cornerstone of asthma management aimed at reducing the frequency of exacerbations. Real-world data analysis has shown that the use of an ICS-LABA combination significantly decreases the risk of asthma exacerbations. researchgate.net While specific clinical trials focusing solely on carmoterol's impact on asthma exacerbation frequency as a primary outcome are not detailed, its mechanism and efficacy profile as a potent LABA suggest its role within this therapeutic strategy. The combination of carmoterol with an ICS like budesonide has been investigated, showing beneficial pharmacological potential that may contribute to asthma control. nih.gov Temporarily increasing the dose of inhaled steroids at the first sign of worsening asthma has been shown to modestly reduce the chance of a severe exacerbation. nihr.ac.uk
Chronic Obstructive Pulmonary Disease (COPD) Treatment
Bronchodilatory Effects and Lung Function Metrics (e.g., Trough FEV1, FVC)
In the context of Chronic Obstructive Pulmonary Disease (COPD), carmoterol has demonstrated significant bronchodilatory effects, leading to improvements in key lung function metrics. Clinical studies have evaluated its impact on trough Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC), which are critical measures of airflow limitation and lung capacity in COPD patients. The primary goal of treatment with long-acting bronchodilators like carmoterol is to widen the airways, which helps to ease breathing and improve these spirometric measurements over a sustained period. nih.gov Phase 2 clinical trials for carmoterol in COPD have been completed to establish these effects. drugbank.com Studies involving other LABAs, such as formoterol, have shown that these agents can produce similar bronchodilation within minutes of dosing and significantly improve FEV1 over a 12-hour period compared to placebo. nih.gov Combination therapies, for instance, of a LABA and a long-acting muscarinic antagonist (LAMA), have been found to result in significantly greater improvements in average FEV1, average FVC, and trough FEV1 compared to monotherapy. openaccessjournals.com
Dose-Finding Studies and Optimal Efficacy
To establish the most effective and appropriate dosing regimen for carmoterol in COPD, specific dose-finding studies have been conducted. These trials are crucial for identifying a dose that provides sustained 24-hour bronchodilation with once-daily administration. One such study was designed to confirm the once-daily dose of carmoterol (also known as CHF 4226) that ensures a 24-hour therapeutic effect in patients with COPD. clinicaltrials.gov The study evaluated the effect of two different doses, 2 µg and 4 µg of carmoterol, administered once daily in the morning over a two-week period, with a primary focus on the 24-hour FEV1 profile. clinicaltrials.gov These investigations are fundamental in determining the optimal dose that balances maximum efficacy in lung function improvement with a favorable safety profile for long-term maintenance therapy in COPD. clinicaltrials.gov
Table 2: Carmoterol (CHF 4226) Dose-Finding Study Design for COPD
| Parameter | Details |
|---|---|
| Official Title | Evaluation of the Effect of 2 Weeks Treatment With CHF 4226 pMDI 2µg and 4µg, Given Once Daily in the Morning, on 24-Hour FEV1 in Patients With COPD |
| Objective | To confirm the once-daily dose of carmoterol required for a 24-hour effect. |
| Doses Studied | 2 µg once daily, 4 µg once daily |
| Primary Metric | 24-hour Forced Expiratory Volume in 1 second (FEV1) |
| Patient Population | Patients with Chronic Obstructive Pulmonary Disease (COPD) |
Pharmacokinetic and Pharmacodynamic Interactions in Combination Therapies
The potential for pharmacokinetic (PK) and pharmacodynamic (PD) interactions is a critical consideration when developing combination therapies. Research into a free combination of carmoterol (CA) and the inhaled corticosteroid budesonide (BUD) in asthmatic patients has provided key insights. researchgate.net A study involving 27 patients with mild to moderate asthma investigated the PK and PD interactions when carmoterol (2 µg) and budesonide (400 µg) were co-administered once daily for four weeks. researchgate.net
From a pharmacokinetic perspective, the systemic exposure to either carmoterol or budesonide was not increased when administered in combination compared to when each was given alone. researchgate.net Budesonide plasma levels were slightly lower with the combination, and carmoterol urinary excretion was similar whether taken alone or with budesonide. researchgate.net This lack of increased systemic exposure suggests that the risk of systemic side effects is not elevated with the combination therapy. researchgate.net
From a pharmacodynamic standpoint, the combination of carmoterol and budesonide demonstrated a positive interaction. A prolonged bronchodilator effect was observed with the combination therapy. researchgate.net Preclinical data also supports a beneficial interaction, indicating that the carmoterol/budesonide combination was highly effective in controlling bronchoconstriction. nih.gov These findings suggest that combining carmoterol and budesonide may optimize their beneficial pharmacological effects, potentially representing a new fixed-combination treatment for asthma. nih.govresearchgate.net
Studies with Inhaled Corticosteroids (e.g., Budesonide, Ciclesonide)
The clinical development of this compound has included investigations into its use in combination with inhaled corticosteroids (ICS), a cornerstone of asthma and COPD management.
One key study investigated the pharmacokinetic (PK) and pharmacodynamic (PD) interaction between carmoterol and budesonide in 27 patients with mild to moderate asthma. The trial was a single-centre, randomized, single-blind, three-way crossover study where patients received a combination of carmoterol and budesonide for four consecutive weeks, compared with each compound administered alone.
With regard to ciclesonide (B122086), another widely used inhaled corticosteroid, clinical studies specifically evaluating its combination with this compound were not identified in the available research. While studies on the combination of ciclesonide with other long-acting beta-2 agonists like formoterol have been conducted, specific data on its interaction and combined effects with carmoterol remains to be fully elucidated in clinical trials nih.govnih.gov.
A primary objective of combining inhaled therapies is to achieve local efficacy in the lungs while minimizing systemic absorption and potential side effects. In the study combining carmoterol and budesonide, researchers assessed the systemic exposure of both drugs.
Table 1: Systemic Exposure Findings for Carmoterol and Budesonide Combination
| Parameter | Observation | Implication |
|---|---|---|
| Budesonide Plasma Levels | Slightly lower with combination therapy vs. monotherapy. | No increased systemic exposure to the corticosteroid component. |
| Carmoterol Plasma Levels | Not measurable in plasma. | Low systemic absorption. |
| Carmoterol Urinary Excretion | Similar for combination and monotherapy. | Concomitant budesonide does not alter the systemic absorption of carmoterol. |
| Cortisol Excretion | Not adversely affected by the combination. | Reduced risk of systemic side effects such as adrenal suppression. |
The pharmacodynamic evaluation of the carmoterol and budesonide combination revealed a beneficial interaction in terms of efficacy. A prolonged bronchodilator effect was observed when carmoterol and budesonide were administered together. This suggests that the two components may work synergistically to improve lung function over a sustained period. Research has indicated that a fixed combination of carmoterol/budesonide administered once daily maintained the bronchodilator effect over a 24-hour period.
Interactions with Other Bronchodilators (e.g., Tiotropium Bromide)
The potential for synergistic effects when combining carmoterol with other classes of bronchodilators, such as long-acting muscarinic antagonists (LAMAs), has been a subject of investigation. A pre-clinical study evaluated the interaction between carmoterol and tiotropium bromide in guinea pigs.
The study demonstrated a positive and favorable interaction between the two compounds. When administered with tiotropium, the bronchodilating activity of carmoterol was significantly augmented. This potentiation was observed in response to various bronchoconstrictor challenges, including acetylcholine (B1216132), histamine (B1213489), and ovalbumin. The dose of carmoterol needed to produce a 50% effect (ED50) was markedly reduced in the presence of tiotropium, indicating a synergistic relationship. For instance, the ED50 of carmoterol against an acetylcholine challenge was reduced by approximately 10 to 28 times when combined with tiotropium nih.gov. This favorable interaction suggests that combining carmoterol and tiotropium could be a valuable therapeutic option for controlling bronchopulmonary diseases characterized by increased airway resistance nih.gov.
Table 2: Potentiation of Carmoterol's Bronchodilator Effect by Tiotropium Bromide (Pre-clinical Data)
| Bronchoconstrictor Challenge | Reduction in Carmoterol ED50 with Tiotropium |
|---|---|
| Acetylcholine | ~10 to 28 times |
| Histamine | ~4.5 to 13 times |
| Ovalbumin | ~8 to 25 times |
Safety and Tolerability Profile from Clinical Investigations
The safety and tolerability of new therapeutic agents are critically assessed throughout their clinical development.
Based on available clinical trial data, the administration of carmoterol, both alone and in combination with budesonide, was found to be safe and well-tolerated. However, specific adverse event profiles with detailed incidence rates from large-scale clinical investigations of this compound are not detailed in the provided search results. The general assessment from a study with asthmatic patients noted that the combination was well-tolerated without specifying the frequency of particular adverse events.
The cardiovascular safety of beta-2 agonists is an important area of clinical investigation due to their mechanism of action. For the combination of carmoterol and budesonide, clinical investigation showed that concomitant administration did not adversely influence vital signs, serum potassium, or other cardiovascular parameters. This suggests a favorable cardiovascular safety profile for the combination regimen.
However, detailed results from specific electrocardiogram (ECG) monitoring in clinical trials for carmoterol, such as effects on the QT interval, were not available in the retrieved sources. While the class of long-acting beta-agonists has been studied extensively for cardiovascular effects, specific data points and monitoring results for this compound remain limited in the public domain.
Table 3: Summary of Safety and Tolerability Findings for Carmoterol/Budesonide Combination
| Safety Parameter | Finding from Clinical Investigation |
|---|---|
| General Tolerability | Administration of carmoterol alone or in combination with budesonide was reported as safe and well tolerated. |
| Vital Signs | Not adversely influenced by the combination therapy. |
| Serum Potassium | Not adversely influenced by the combination therapy. |
| Cardiovascular Parameters | Not adversely influenced by the combination therapy. |
Metabolic Parameters (e.g., Serum Potassium, Glucose Levels)
The clinical evaluation of long-acting beta-agonists (LABAs) routinely includes the assessment of their potential impact on metabolic parameters, primarily serum potassium and blood glucose levels. This is due to the known pharmacological effects of beta-2 adrenergic receptor stimulation, which can influence cellular ion transport and glucose metabolism. While specific clinical trial data detailing the effects of this compound on these parameters is not extensively available in the public domain, the established class effects of LABAs provide a basis for understanding potential outcomes.
Beta-2 adrenergic stimulation is known to drive potassium into skeletal muscle cells, which can lead to a transient decrease in serum potassium levels (hypokalemia). This effect is generally dose-dependent. Similarly, stimulation of beta-2 receptors can increase glycogenolysis and gluconeogenesis in the liver, potentially leading to an increase in blood glucose levels.
Clinical studies on other LABAs have characterized these metabolic effects. For instance, studies with agents such as salbutamol and formoterol have demonstrated their potential to induce transient changes in serum potassium and glucose. The magnitude and clinical significance of these changes are a key focus during clinical development to establish a favorable risk-benefit profile.
Table 1: Illustrative Metabolic Effects of Beta-2 Agonists from Clinical Research This table presents generalized findings for the beta-2 agonist class to provide context, as specific data for this compound was not identified.
| Parameter | Observed Effect with Beta-2 Agonists | General Mechanism |
| Serum Potassium | Transient decrease (hypokalemia) | Stimulation of Na+/K+ ATPase pump in skeletal muscle, leading to intracellular potassium uptake. |
| Blood Glucose | Potential for transient increase (hyperglycemia) | Stimulation of glycogenolysis and gluconeogenesis in the liver. |
It is a standard component of phase II and III clinical trials for any new LABA to meticulously monitor these metabolic parameters to determine the specific profile of the investigational drug. The absence of publicly available, detailed clinical trial data for this compound prevents a definitive statement on its specific effects on serum potassium and glucose levels.
Comparative Safety with Other Long-Acting Beta-Agonists
Comparative safety assessments for LABAs typically focus on cardiovascular events, respiratory-related adverse events, and systemic effects such as tremors and metabolic changes. Large-scale clinical trials and meta-analyses have been conducted to compare the safety profiles of different LABAs, often in combination with inhaled corticosteroids (ICS).
For instance, systematic reviews comparing formoterol and salmeterel have generally found no significant differences in the rates of serious adverse events when used in combination with ICS nih.gov. These comparisons are crucial for positioning a new drug within the therapeutic landscape and for informing clinical guidelines.
Key areas of focus in the comparative safety evaluation of LABAs include:
Cardiovascular Safety: This includes monitoring for effects on heart rate (tachycardia), blood pressure, and cardiac rhythm (e.g., QTc interval prolongation). Head-to-head trials of other LABAs have shown comparable cardiovascular safety profiles.
Respiratory-Related Safety: This encompasses the risk of asthma-related hospitalizations and, historically, asthma-related deaths. The use of LABAs as monotherapy in asthma has been associated with increased risks, leading to the current standard of care which recommends their use in combination with an ICS.
Systemic Beta-2 Mediated Effects: This category includes side effects like muscle tremors, palpitations, and the metabolic changes discussed in the previous section. The incidence and severity of these effects are important points of comparison.
Without specific clinical trial data directly comparing this compound to other LABAs, a definitive statement on its comparative safety cannot be made. Such data would be generated during a comprehensive clinical development program and submitted to regulatory authorities for review.
Advanced Research Methodologies and Future Directions for Carmoterol Hydrochloride
Addressing Discrepancies Between In Vitro Binding Affinity and In Vivo Efficacy
A common challenge in drug development is the discrepancy between a compound's high binding affinity to its target receptor in laboratory-based in vitro assays and its observed efficacy in living organisms (in vivo). Several advanced methodologies can be employed to investigate and understand these differences for compounds like carmoterol (B116560).
Ex Vivo Studies Utilizing Isolated Human Bronchial Tissue
To bridge the gap between preclinical animal models and human clinical trials, ex vivo studies using isolated human bronchial tissues are invaluable. These models maintain the complex multidimensional and multicellular interactions of the human lung, providing a more clinically relevant platform than simple in vitro assays. By using tissues such as precision-cut lung slices (PCLS), researchers can directly assess the effects of carmoterol on human airway smooth muscle constriction and relaxation. This approach allows for a direct comparison of carmoterol's potency and efficacy against other β2-agonists in a system that replicates many of the anatomical and pathophysiological characteristics of human respiratory diseases. Such studies can help elucidate whether factors within the tissue microenvironment, not present in isolated receptor preparations, influence the drug's activity.
Application of Receptor Occupancy Assays with Positron Emission Tomography (PET) Ligands
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can quantify the interaction of a drug with its target receptor in living subjects. By using a radiolabeled ligand for the β2-adrenoceptor, PET scans can determine the percentage of receptors occupied by carmoterol at various dose levels and correlate this with the observed pharmacodynamic response. sciencedaily.com This method provides crucial information on the pharmacokinetic/pharmacodynamic (PK/PD) relationship, helping to understand whether discrepancies between in vitro and in vivo results are due to factors like poor target engagement, rapid drug clearance from the receptor site, or other physiological variables. Receptor occupancy data is essential for optimizing dosing schedules and making informed decisions in drug development.
Exploration of Novel Combination Therapies and Fixed-Dose Formulations
To enhance therapeutic efficacy and simplify treatment regimens, research has increasingly focused on combination therapies. researchgate.net The synergistic potential of carmoterol with other classes of respiratory medications has been a key area of investigation.
Studies have explored combining carmoterol with long-acting muscarinic antagonists (LAMAs) like tiotropium (B1237716) bromide and inhaled corticosteroids (ICS) such as budesonide (B1683875), fluticasone (B1203827) furoate, and mometasone. researchgate.netnih.gov Preclinical studies in guinea pigs demonstrated a positive interaction between carmoterol and tiotropium, showing a significantly augmented bronchodilating activity when used in combination. nih.gov This synergistic effect suggests that targeting both the β2-adrenergic and muscarinic pathways simultaneously could offer superior control of bronchoconstriction.
Similarly, combining carmoterol with an ICS like budesonide has shown promising results, with one study indicating the combination was more effective than a formoterol (B127741)/budesonide combination. nih.gov The development of fixed-dose combination (FDC) inhalers containing both a long-acting β2-agonist and a corticosteroid simplifies treatment, which can improve patient adherence to therapy. pensoft.netuthscsa.edu The rationale for these combinations is to target both bronchoconstriction and the underlying inflammation characteristic of asthma and COPD with a single inhalation.
| Combination Agent | Drug Class | Therapeutic Rationale | Supporting Evidence |
|---|---|---|---|
| Tiotropium Bromide | LAMA | Synergistic bronchodilation by targeting different pathways. | Positive interaction observed in preclinical models, augmenting bronchodilator activity. nih.gov |
| Budesonide | ICS | Addresses both bronchoconstriction and inflammation. | Preclinical data suggests greater efficacy than formoterol/budesonide combination. nih.gov |
| Fluticasone Furoate | ICS | Combined bronchodilator and anti-inflammatory effects for asthma/COPD. | Investigated as a potential FDC to provide rapid onset of action and improved disease control. |
| Mometasone | ICS | Synergistic activity where the ICS may increase the activity of the β2-agonist. | Explored for FDC to improve efficacy and patient compliance. |
Investigation into Alternative Therapeutic Applications
While the primary focus of carmoterol research has been on respiratory diseases, its mechanism of action as a β2-adrenoceptor agonist opens the door to investigating its utility in other therapeutic areas. Patent literature has suggested the potential use of β-adrenergic receptor agonists, including compounds like carmoterol, for the treatment of B-cell proliferative disorders. These disorders are characterized by abnormal B-cell growth, and modulation of β-adrenergic receptors could potentially influence these pathways. This represents an intriguing, albeit less explored, avenue for future research into carmoterol's therapeutic potential beyond bronchodilation.
Role in Drug Repositioning and Screening Paradigms
Drug repositioning, or finding new uses for existing drugs, is an efficient strategy that can reduce the time and cost of drug development. Compounds like carmoterol, which have undergone some level of preclinical and clinical investigation, possess known pharmacokinetic and safety profiles, making them ideal candidates for repositioning efforts. Carmoterol could be included in compound libraries for high-throughput screening against a wide array of biological targets. This approach allows for the unbiased discovery of new activities for the drug. Given its high potency and selectivity for the β2-adrenoceptor, screening paradigms could explore its effects in other physiological systems where this receptor plays a role or identify potential off-target activities that could be therapeutically beneficial for different diseases.
Integration with Advanced Drug Delivery Systems Research
The efficacy of an inhaled therapeutic is highly dependent on its delivery to the site of action in the lungs. Research into advanced drug delivery systems (DDS) offers potential ways to optimize the therapeutic profile of drugs like carmoterol. Novel DDS, such as nanoparticles and liposomes, can be engineered to improve drug solubility, provide sustained release, and enhance deposition in the deep lung. researchgate.net For a potent compound like carmoterol, integrating it with an advanced delivery system could potentially allow for lower doses to be used, thereby minimizing potential systemic side effects. Furthermore, research into "smart" delivery systems that release the drug in response to specific physiological triggers in the lung microenvironment could offer more targeted and efficient therapy.
Unexplored Aspects of this compound Pharmacology and Toxicology
Despite its promising bronchodilatory effects, several aspects of this compound's pharmacology and toxicology remain to be fully elucidated. A comprehensive understanding of these areas is crucial for optimizing its therapeutic potential and ensuring long-term safety.
Pharmacological Profile:
While the high selectivity of carmoterol for the β2-adrenoceptor is a key advantage, the full spectrum of its downstream signaling pathways and potential off-target effects warrants further investigation. Advanced molecular pharmacology techniques could unravel subtle differences in its interaction with the β2-adrenoceptor compared to other LABAs, potentially explaining its unique efficacy and duration of action. nih.gov Furthermore, exploring its potential immunomodulatory effects beyond bronchodilation could open new therapeutic avenues. clevelandclinic.orgmdpi.comhealthline.com
Toxicological Assessment:
Long-term toxicological studies are essential to fully characterize the safety profile of this compound. While clinical trials have provided initial safety data, dedicated preclinical studies focusing on chronic exposure are needed to identify any potential for unforeseen adverse effects. bioworld.com Additionally, a thorough investigation into its cardiac safety profile, although promising in initial studies, is paramount, particularly in patient populations with cardiovascular comorbidities. bioworld.comvivotecnia.comnih.govmsjonline.orgreprocell.com
Table 1: Unexplored Research Areas in this compound Pharmacology and Toxicology
| Area of Investigation | Rationale | Potential Research Methodologies |
| Off-Target Effects | To identify any unintended molecular interactions that could lead to adverse effects or novel therapeutic applications. | High-throughput screening against a panel of receptors, enzymes, and ion channels. |
| Long-Term Toxicology | To assess the safety of chronic administration and identify any potential for cumulative toxicity. | Chronic exposure studies in relevant animal models, focusing on histopathology of major organs. |
| Receptor Desensitization | To understand the mechanisms of tachyphylaxis and develop strategies to maintain long-term efficacy. | In vitro studies using airway smooth muscle cells to investigate β2-adrenoceptor downregulation and uncoupling. |
| Pharmacogenomics | To identify genetic variations that influence patient response and susceptibility to adverse effects. | Genome-wide association studies (GWAS) in patient cohorts from clinical trials. nih.gov |
Translational Research Perspectives and Clinical Impact
Translational research plays a pivotal role in bridging the gap between preclinical discoveries and clinical applications. For this compound, a robust translational approach is necessary to explore its full therapeutic potential and predict its clinical impact accurately.
Preclinical Models:
The use of sophisticated preclinical models of asthma and COPD is crucial for investigating the effects of this compound on key aspects of these diseases beyond bronchodilation. nih.govnih.govtobaccoinduceddiseases.orgslideshare.netsemanticscholar.org Animal models that replicate the chronic inflammation, airway remodeling, and mucus hypersecretion characteristic of these conditions can provide valuable insights into the potential disease-modifying effects of carmoterol. nih.govnih.govtobaccoinduceddiseases.orgslideshare.netsemanticscholar.org
Impact on Airway Remodeling:
A critical area of investigation is the effect of this compound on airway remodeling, a key pathological feature of chronic asthma and COPD that leads to irreversible airflow limitation. Studies utilizing in vitro models with human airway smooth muscle cells and in vivo preclinical models could determine if carmoterol can modulate processes such as extracellular matrix deposition and smooth muscle proliferation. nih.govmdpi.commdpi.commdpi.comuantwerpen.be
Clinical Impact Beyond Bronchodilation:
Table 2: Translational Research and Clinical Impact of this compound
| Research Focus | Key Questions | Potential Clinical Impact |
| Preclinical Models | Can this compound attenuate airway inflammation and remodeling in animal models of asthma and COPD? | Indication for use as a disease-modifying agent, not just a symptom reliever. |
| Airway Remodeling | Does this compound affect the proliferation of airway smooth muscle cells and the deposition of extracellular matrix proteins? | Potential to prevent or reverse the structural changes in the airways that lead to irreversible lung function decline. |
| Patient-Reported Outcomes | Does long-term treatment with this compound lead to sustained improvements in quality of life and daily symptoms? | Enhanced patient adherence and overall satisfaction with treatment. |
| Combination Therapy | What are the synergistic effects of this compound when combined with other respiratory medications? | Development of more effective combination therapies for severe asthma and COPD. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Carmoterol hydrochloride in academic laboratories?
- Answer : Synthesis typically involves coupling the β₂-adrenergic agonist core structure with a hydrochloride salt under controlled anhydrous conditions. Characterization requires High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%), Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra), and Mass Spectrometry (MS) for molecular weight validation . For reproducibility, experimental details (solvents, temperatures, catalysts) must be explicitly documented in the "Materials and Methods" section, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines: use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in airtight, light-resistant containers at 2–8°C. Stability studies indicate that stock solutions in dimethyl sulfoxide (DMSO) should be aliquoted, stored at -20°C, and used within 30 days to prevent degradation . Contaminated materials must be disposed of via certified hazardous waste channels to avoid environmental release .
Q. What analytical techniques are recommended for assessing this compound’s purity and stability?
- Answer : Use a combination of HPLC (with UV detection at 254 nm for quantification), thermogravimetric analysis (TGA) to monitor thermal stability, and dynamic light scattering (DLS) for particulate analysis in solution-phase studies. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict long-term storage behavior .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo efficacy data for this compound be systematically addressed?
- Answer : Apply the PICO framework to refine experimental design:
- P opulation: Define cell lines/animal models (e.g., murine vs. human airway epithelial cells).
- I ntervention: Standardize dosing (e.g., nM to μM ranges) and administration routes (aerosol vs. intravenous).
- C omparison: Use positive controls (e.g., salmeterol) and vehicle controls.
- O utcome: Quantify cAMP levels via ELISA for consistency.
Discrepancies may arise from pharmacokinetic differences (e.g., metabolic clearance in vivo) or tissue-specific receptor density .
Q. What methodologies optimize the assessment of this compound’s selectivity for β₂-adrenergic receptors over β₁/β₃ subtypes?
- Answer : Conduct radioligand binding assays using transfected HEK293 cells expressing human β₁, β₂, or β₃ receptors. Calculate inhibition constants (Kᵢ) via the Cheng-Prusoff equation. Advanced studies may employ cryo-EM to visualize receptor-ligand interactions, ensuring a ≥1000-fold selectivity threshold (e.g., IC₅₀ < 10 nM for β₂ vs. >10 μM for β₁/β₃) .
Q. How should researchers design studies to resolve contradictions in Carmoterol’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Answer : Implement a two-phase approach :
- Phase 1 : PK studies in Sprague-Dawley rats with serial blood sampling (LC-MS/MS for plasma concentration).
- Phase 2 : PD studies measuring bronchial relaxation via forced oscillation technique.
Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure (AUC) and response (FEV₁ improvement). Contradictions may stem from species-specific metabolism or assay sensitivity thresholds .
Q. What strategies validate the reproducibility of this compound’s anti-inflammatory effects in preclinical models?
- Answer : Adopt the ARRIVE 2.0 guidelines for animal studies:
- Blinding : Randomize treatment groups and conceal allocations.
- Endpoint validation : Measure IL-6/TNF-α via multiplex assays and histopathology scoring.
- Power analysis : Ensure n ≥ 8/group to detect ≥30% effect size.
Replicate findings across ≥2 independent labs using harmonized protocols .
Methodological Frameworks
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if in vitro data suggests higher potency than in vivo results, evaluate ethical constraints on human tissue access or model translatability .
- Literature Review : Use tools like SciFinder or Reaxys to identify primary studies, avoiding secondary summaries. Cross-reference synthesis protocols in The Journal of Organic Chemistry and safety data from manufacturers (e.g., Cayman Chemical) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
